![molecular formula C12H18N2O B13199981 5-{3,5-dimethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13199981.png)
5-{3,5-dimethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-{3,5-dimethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole is a complex organic molecule featuring a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3,5-dimethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole typically involves multiple steps. One common approach is the cyclization of a suitable precursor, such as a cyclohexene derivative, followed by functional group modifications to introduce the pyrazole ring. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization and subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as distillation or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
The compound 5-{3,5-dimethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-{3,5-dimethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The bicyclic structure and pyrazole ring are common motifs in many bioactive molecules, suggesting that this compound could serve as a lead compound for developing new drugs.
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals, polymers, and other materials. Its unique structure may impart desirable properties to the final products, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 5-{3,5-dimethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound’s bicyclic structure and pyrazole ring can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Oxabicyclo[4.1.0]heptane: A structurally related compound with a similar bicyclic framework.
Cyclohexene oxide: Another compound with a related structure, often used in similar chemical reactions.
1,2-Epoxycyclohexane: Shares the epoxide functional group with the target compound.
Uniqueness
The uniqueness of 5-{3,5-dimethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole lies in its combination of a bicyclic structure with a pyrazole ring. This dual functionality provides a versatile platform for chemical modifications and potential biological activity, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C12H18N2O |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
5-(3,5-dimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)-1-methylpyrazole |
InChI |
InChI=1S/C12H18N2O/c1-8-6-9(2)11-12(7-8,15-11)10-4-5-13-14(10)3/h4-5,8-9,11H,6-7H2,1-3H3 |
Clé InChI |
RNMHVGCSZYDRSP-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C2C(C1)(O2)C3=CC=NN3C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-5-ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B13199913.png)
![4-{[1,3]Thiazolo[5,4-c]pyridin-2-yl}morpholine](/img/structure/B13199915.png)

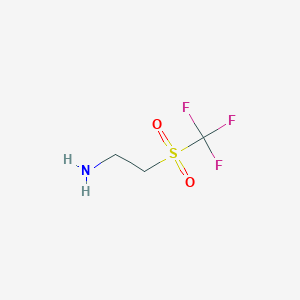
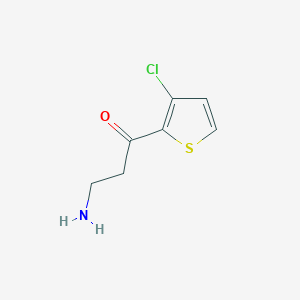
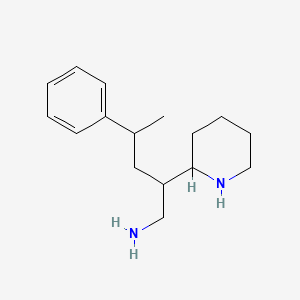
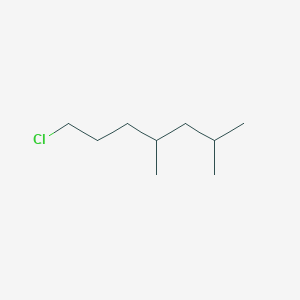
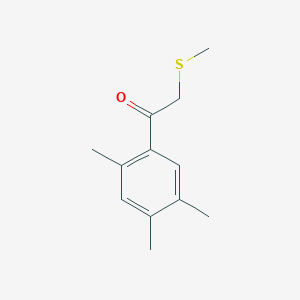
![Benzyl[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13199952.png)
![{2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride](/img/structure/B13199959.png)
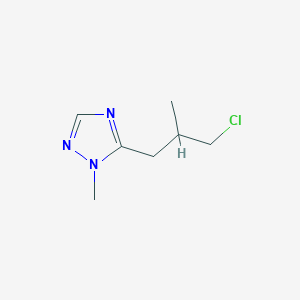
![2-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrrole](/img/structure/B13199989.png)
![1-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13199993.png)
